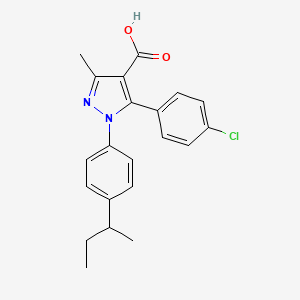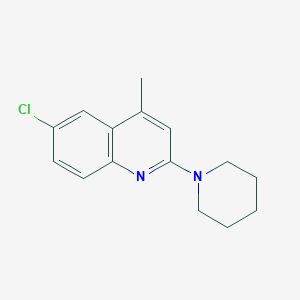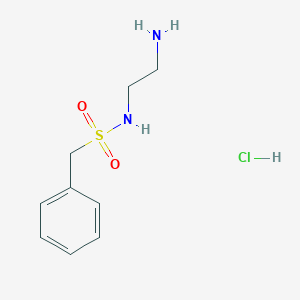
1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, also known as BCTC, is a chemical compound that is commonly used in scientific research. It is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. The TRPV1 channel is involved in the perception of pain and temperature, and its activation can cause pain and inflammation. BCTC has been shown to block the activation of TRPV1, which makes it a promising candidate for the development of new pain relief drugs.
Mechanism of Action
1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid works by blocking the activation of the TRPV1 channel, which is involved in the perception of pain and temperature. When the TRPV1 channel is activated, it allows cations to flow into the sensory neuron, which causes depolarization and the release of neurotransmitters that signal pain and inflammation. This compound binds to the TRPV1 channel and prevents the influx of cations, which blocks the activation of the channel and reduces the perception of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli. In addition, this compound has been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid in lab experiments is its potency and selectivity for the TRPV1 channel. This makes it a useful tool for studying the role of the TRPV1 channel in pain and inflammation. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to interact with other ion channels and receptors, which may complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for the study of 1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid and its potential use as a pain relief drug. One area of research is the development of more potent and selective TRPV1 antagonists. Another area of research is the investigation of the potential use of this compound in combination with other pain relief drugs, such as opioids. Additionally, there is a need for more research on the long-term safety and efficacy of this compound in humans.
Synthesis Methods
1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with sec-butylmagnesium bromide to form 4-sec-butylbenzyl alcohol. This intermediate is then converted to the corresponding acid chloride, which is reacted with 3-methyl-1H-pyrazole-4-carboxylic acid to form this compound.
Scientific Research Applications
1-(4-Sec-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied in scientific research, particularly in the field of pain relief. It has been shown to be effective in blocking pain caused by a variety of stimuli, including heat, acid, and capsaicin. This compound has also been shown to be effective in reducing inflammation in animal models of arthritis and colitis. In addition to its potential use as a pain relief drug, this compound has also been studied for its potential use in treating other conditions, such as anxiety and depression.
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-5-(4-chlorophenyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-13(2)15-7-11-18(12-8-15)24-20(16-5-9-17(22)10-6-16)19(21(25)26)14(3)23-24/h5-13H,4H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEIJNMVNWZMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)


![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2700421.png)
![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2700427.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)
![5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700431.png)
